![molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2](/img/structure/B2466301.png)
2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Übersicht
Beschreibung
2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . This method can achieve high yields (81-98%) and excellent enantioselectivity (85-99%) under optimized conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Synthetic Methodologies
The compound’s synthesis leverages multicomponent bicyclization strategies. A four-component reaction involving:
-
Arylglyoxals
-
Arylamines
-
Cycloketones (e.g., dimedone)
-
Pyran-2-one derivatives
yields tricyclic pyrazolo[3,4-b]pyridines through Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization . For example:
Reaction Components | Catalyst/Conditions | Yield (%) | Product Class |
---|---|---|---|
2,2-Dihydroxyacetophenone, arylamine, cycloketone | Brønsted acid (e.g., HCl) | 61–82 | Tricyclic pyrazolo[3,4-b]pyridines |
This method provides regioselective control, critical for installing cyclopentyl and cyclopropyl groups .
Pyrazole Ring Modifications
The pyrazole moiety participates in:
-
Electrophilic substitution at N1 due to electron-rich nitrogen atoms, enabling regioselective alkylation or arylation .
-
Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4, though steric hindrance from the cyclopropyl group may limit reactivity .
Ketone Group Transformations
The 6(7H)-one group undergoes:
-
Nucleophilic addition with Grignard reagents or hydride reducing agents (e.g., NaBH4), forming secondary alcohols .
-
Condensation reactions with hydrazines or hydroxylamines to generate hydrazones or oximes, respectively .
Cyclopropane Ring Stability
The cyclopropyl substituent demonstrates:
-
Ring-opening reactivity under strong acidic conditions (e.g., H2SO4), forming propene derivatives.
-
Resistance to basic conditions , preserving structural integrity in most synthetic protocols .
Regioselective Functionalization
Iron-catalyzed reactions with diarylhydrazones and vicinal diols enable selective synthesis of 1,3,5-substituted pyrazoles . For the target compound, this method ensures precise installation of the cyclopentyl group at N2 and cyclopropyl at C4 .
Brønsted Acid Catalysis
Proton donors (e.g., HCl, TsOH) promote cyclocondensation and aromatization steps, enhancing reaction efficiency .
Transition Metal-Free Oxidative Aromatization
Molecular oxygen serves as a green oxidant in tandem reaction sequences, eliminating the need for metal catalysts .
Comparative Reactivity
The compound’s steric profile (cyclopentyl/cyclopropyl) differentiates it from simpler pyrazolo[3,4-b]pyridines:
Feature | This Compound | Analogues (e.g., 1-Methyl derivatives) |
---|---|---|
N-Alkylation | Hindered by cyclopentyl group | Faster due to lower steric bulk |
C-H Activation | Limited at C4 | Feasible at multiple positions |
Solubility | Lower in polar solvents | Higher in DMSO/water |
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant antitumor activity. Preliminary studies on 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one suggest potential efficacy against various cancer cell lines:
Cell Line | Cancer Type | Activity Observed |
---|---|---|
MCF7 | Breast Cancer | Antiproliferative effects observed |
SKOV3 | Ovarian Cancer | Induced cell death in preliminary assays |
A549 | Lung Cancer | Potential inhibition of proliferation |
Studies have utilized methods such as MTT assays to evaluate the cytotoxic effects of this compound on cancer cells, revealing promising results that warrant further investigation.
Mechanism of Action Studies
Understanding the interaction mechanisms of this compound with biological targets is essential. Interaction studies focus on:
- Target Identification : Investigating specific proteins or pathways affected by the compound.
- Molecular Docking Studies : Computational modeling to predict binding affinities and orientations at target sites.
Pharmacological Profiling
The pharmacological profile of this compound is under exploration, particularly its potential as an inhibitor in various enzymatic pathways relevant to disease states. For instance:
Enzyme Target | Inhibition Type |
---|---|
Cyclooxygenase (COX) | Potential anti-inflammatory effects |
Lipooxygenase (LOX) | Investigated for dual inhibition |
These studies aim to elucidate the therapeutic potential of the compound in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical pathways, which may include:
- One-pot condensation reactions involving substituted hydrazines.
- Functionalization techniques that enhance biological activity.
Case Study 1: Antitumor Activity
A study evaluated a library of pyrazolo[3,4-b]pyridine derivatives, including this compound against multiple tumor cell lines. The findings indicated:
- Significant inhibition of cell proliferation in MCF7 and SKOV3 cells.
Case Study 2: Mechanistic Insights
In-depth molecular docking studies revealed that this compound binds effectively to specific targets related to cell cycle regulation and apoptosis pathways. This suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that this compound forms essential hydrogen bonds with key residues in the active site, enhancing its inhibitory potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different ring fusion pattern but similar biological activity.
Uniqueness
2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which may enhance its binding affinity and selectivity for specific molecular targets. Additionally, its synthetic accessibility and potential for structural modifications make it a versatile compound for various research applications.
Biologische Aktivität
2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry, where it has been identified as a promising candidate for cancer treatment due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) activity.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both cyclopentyl and cyclopropyl groups, enhancing its physicochemical properties. The presence of the pyrazole ring system, characterized by a five-membered ring containing two nitrogen atoms, contributes to its biological activity.
Property | Details |
---|---|
IUPAC Name | 2-Cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Molecular Formula | C15H19N3O |
CAS Number | 1018126-57-2 |
The primary mechanism of action for this compound involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a valuable compound in cancer research.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Preliminary studies suggest that this compound may possess:
- Inhibition of Tumor Growth : In vitro studies have shown that treatment with this compound results in reduced viability of various cancer cell lines.
- Induction of Apoptosis : The compound has been observed to induce apoptosis through mechanisms involving the downregulation of key proteins associated with cell survival.
Case Studies and Research Findings
-
Cell Line Studies :
- In studies involving human bladder cancer cell lines (T24T, UMUC3), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
- In colon cancer models (HCT116), similar effects were observed, indicating broad-spectrum anticancer activity.
-
In Vivo Studies :
- Xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-d]pyrimidine derivatives | Pyrimidine fused with pyrazole | CDK inhibitors with anticancer properties |
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Hydroxyphenyl and styryl groups | Antitumor activity against MCF-7 |
The uniqueness of this compound lies in its combination of cycloalkane substituents and its specific biological target profile. While other compounds exhibit similar frameworks or biological activities, the precise arrangement of functional groups in this molecule may confer distinct pharmacological properties that warrant further investigation.
Q & A
Basic Question: What are the most efficient synthetic routes for 2-cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives often employs multicomponent reactions (MCRs) or recyclable solvent systems. For example:
- Polyethylene Glycol (PEG-400) acts as a green, recyclable medium for cyclocondensation reactions, achieving yields >80% under mild conditions (60–80°C, 4–6 hours) .
- Fe³⁺-modified montmorillonite K10 catalyst enables "on-water" synthesis of analogous pyrazolo-pyridinones, reducing reaction times to 2–3 hours with high regioselectivity .
- Multicomponent domino reactions using L-proline as a catalyst can assemble complex pyrazolo-pyridine scaffolds in one pot, though optimization of stoichiometry (1:1:1 molar ratio) and temperature (reflux in ethanol) is critical .
Advanced Question: How can researchers address regioselectivity challenges during the synthesis of pyrazolo[3,4-b]pyridinone derivatives?
Methodological Answer:
Regioselectivity is influenced by catalyst choice and substituent electronic effects. For instance:
- L-Proline catalysis directs regioselective formation of pyrazolo[3,4-b]pyridines via enamine intermediates, favoring C-5 functionalization over C-7 .
- Electron-withdrawing groups (e.g., cyclopropane) at the 4-position stabilize transition states, reducing side-product formation during cyclization. Solvent polarity (e.g., DMF vs. ethanol) further modulates selectivity .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns cyclopentyl/cyclopropyl substituents via distinctive coupling patterns (e.g., cyclopropane protons at δ 0.8–1.2 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for salts or polymorphs (e.g., europium-based salts in ) .
- HPLC-PDA : Monitors purity (>98%) and detects trace byproducts (e.g., unreacted cyclopropyl precursors) .
Advanced Question: How can conflicting biological activity data for this compound be reconciled?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 3-methyl or cyclopentyl groups (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .
- Orthogonal assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests to differentiate direct target effects from off-target interactions .
Advanced Question: What strategies optimize crystalline polymorph or salt forms for enhanced stability?
Methodological Answer:
- Counterion screening : Test hydrochloride, sulfate, or europium salts () for improved crystallinity via solvent evaporation (e.g., acetone/water mixtures) .
- Temperature-gradient crystallization : Identifies metastable polymorphs by varying cooling rates (e.g., 0.5°C/min vs. rapid quenching) .
Basic Question: How can green chemistry principles be applied to scale up synthesis?
Methodological Answer:
- Solvent-free grinding : Achieves 85–90% yields for pyrano[2,3-c]pyrazoles via mechanochemical synthesis .
- PEG-400 recycling : Recover >90% solvent after synthesis via aqueous extraction, reducing waste .
Advanced Question: How do substituent modifications impact photophysical or electronic properties?
Methodological Answer:
- Electron-donating groups (e.g., methyl at 3-position) increase π-conjugation, shifting UV-Vis absorption to longer wavelengths (Δλ ~20 nm) .
- Cyclopropane ring strain alters HOMO-LUMO gaps, measurable via cyclic voltammetry (e.g., ΔE reduction by 0.3 V vs. non-cyclopropyl analogs) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
Eigenschaften
IUPAC Name |
2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCSJIVSXLZJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.